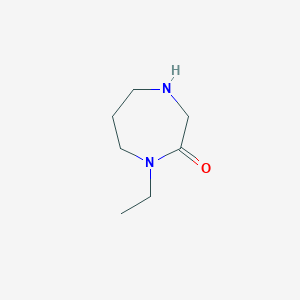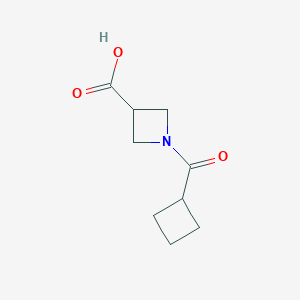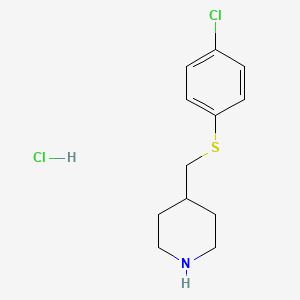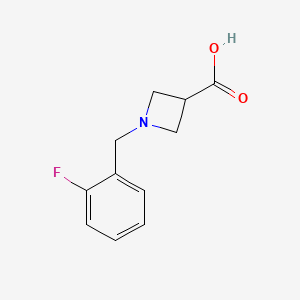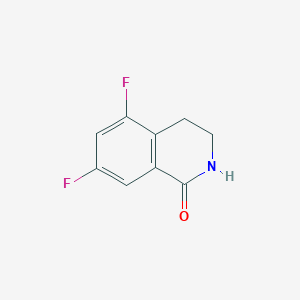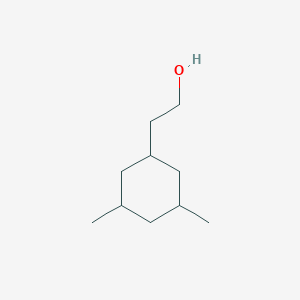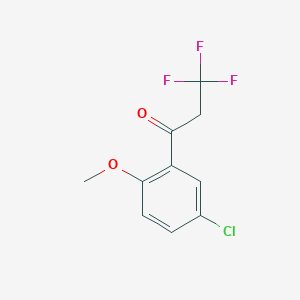
1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one (also known as MCPT-1) is an organic compound that is used in a variety of scientific research applications. It is a halogenated derivative of the phenyl trifluoropropanone family, and has been used in a variety of experiments due to its unique properties.
Scientific Research Applications
Microwave-assisted Synthesis for Neuroprotection
One notable application involves the microwave-assisted synthesis of derivatives of this compound for potential neuroprotective agents. Research by Dischino et al. (2003) details the synthesis of (S)-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-[18F]-fluoro-6-(trifluoromethyl)-1H-indol-2-one, aiming at post-stroke neuroprotection. The study underscores the use of chiral HPLC separation to afford the desired 18F-labeled enantiomer, highlighting its application in biodistribution studies in rodents, which aligns with previous studies using racemic 18F-radiolabeled material (Dischino et al., 2003).
Synthesis of Chemical Intermediates
Another research avenue is the synthesis of chemical intermediates, where Komata et al. (2008) reported an efficient method for preparing 3,3,3-trifluoropropanoic acid. The process begins with 1-chloro-3,3,3-trifluoropropene, easily transformed into 3,3,3-trifluoropropanal dimethyl acetal, showcasing the versatility of chloro and methoxyphenyl derivatives in chemical synthesis (Komata et al., 2008).
Crystal Structure Analysis
In crystallography, the compound's derivatives serve as a basis for studying molecular structures. Yan and Liu (2007) synthesized a compound related to 1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one and analyzed its crystal structure, which involves intermolecular N—H⋯O hydrogen bonds. Such studies are crucial for understanding the compound's molecular geometry and potential interactions in larger molecular assemblies (Yan & Liu, 2007).
Advanced Material Synthesis
Furthermore, the compound finds application in the synthesis of advanced materials. For instance, the reaction of 3,3,3-trifluoropropene with tetrahydrofuran demonstrates its role in telomeric growth via free-radical rearrangements. Bergstrom et al. (1983) described the formation of a series of compounds linking trifluoropropyl side chains to tetrahydrofuran, showcasing the compound's utility in creating polymers or materials with specific functionalities (Bergstrom et al., 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9-3-2-6(11)4-7(9)8(15)5-10(12,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEFPEQRPDGPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



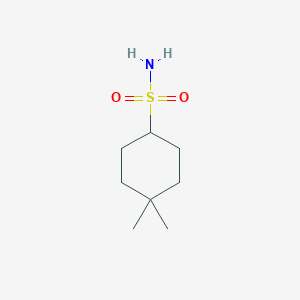
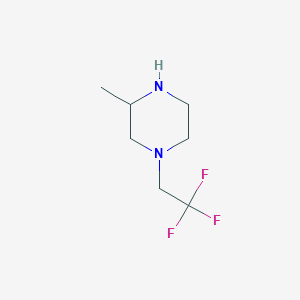

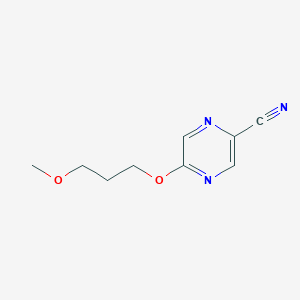

![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)
